molecular formula C15H12N2O2S B11365192 N-(2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11365192
M. Wt: 284.3 g/mol
InChI Key: ZPPWREVRCSGFPT-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole ring, and a carboxamide group

Preparation Methods

The synthesis of N-(2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-aminothiophene derivative, with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the carboxamide group: The oxazole intermediate is then reacted with an amine, such as 2-methylaniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound has been investigated for its potential as an anti-tubercular agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

    Material Science: The compound’s electronic properties, due to the presence of the thiophene ring, make it suitable for use in organic electronics and conductive polymers.

    Biological Research: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis . The compound’s structure allows it to bind to active sites, disrupting normal biological functions and leading to the desired therapeutic effect.

Comparison with Similar Compounds

N-(2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-methylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: This compound has a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.

    N-(2-methylphenyl)-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide: The presence of a pyridine ring can influence its binding affinity and specificity towards biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

N-(2-methylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H12N2O2S/c1-10-5-2-3-6-11(10)16-15(18)12-9-13(19-17-12)14-7-4-8-20-14/h2-9H,1H3,(H,16,18)

InChI Key

ZPPWREVRCSGFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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